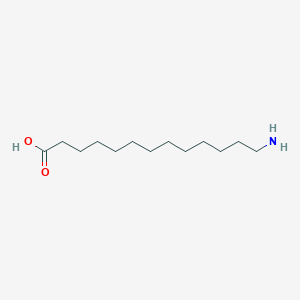

13-Aminotridecanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

13-aminotridecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27NO2/c14-12-10-8-6-4-2-1-3-5-7-9-11-13(15)16/h1-12,14H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHNQOXAUNKFXNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCCCN)CCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H27NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26796-67-8 | |

| Record name | Tridecanoic acid, 13-amino-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26796-67-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Molecular Weight |

229.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Architecture of Complexity: A Technical Guide to the Natural Occurrence of Long-Chain Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Abstract

The term "long-chain amino acids," while not a formal biochemical classification, aptly describes a pivotal group of proteinogenic and non-proteinogenic amino acids characterized by large, complex, or lengthy side chains. These molecules, including the aromatic and branched-chain amino acids, are fundamental to life, serving not only as the building blocks of proteins but also as key regulators of metabolic pathways, signaling molecules, and precursors to a vast array of secondary metabolites. Their biosynthesis represents a significant investment of cellular resources, and their intricate structures belie their profound impact on cellular function, from microbial pathogenesis to human health and disease. This guide provides an in-depth exploration of the natural occurrence of these complex amino acids, detailing their biosynthetic pathways, physiological significance, and the analytical methodologies crucial for their study. Furthermore, we will delve into their emerging roles in drug development, highlighting how their unique metabolic pathways and signaling functions present novel therapeutic opportunities.

Introduction: Defining the "Long-Chain" Amino Acids

In the context of this guide, "long-chain amino acids" (LCAAs) encompass two primary groups of proteinogenic amino acids:

-

Aromatic Amino Acids (AAAs): Phenylalanine (Phe), Tyrosine (Tyr), and Tryptophan (Trp), are distinguished by the presence of an aromatic ring in their side chains.

-

Branched-Chain Amino Acids (BCAAs): Leucine (Leu), Isoleucine (Ile), and Valine (Val), are characterized by their non-linear, aliphatic side chains.[1]

Beyond these, a vast and structurally diverse world of non-proteinogenic amino acids (NPAAs) exists, many of which possess extended or complex side chains. These are often synthesized by microorganisms and plants through specialized enzymatic pathways, such as those involving non-ribosomal peptide synthetases (NRPSs).[2][3] This guide will traverse the landscape of these critical biomolecules, from their synthesis to their functional roles and analytical determination.

Biosynthesis of Aromatic Amino Acids: The Shikimate Pathway

Plants, algae, fungi, and many bacteria synthesize aromatic amino acids through the elegant and essential shikimate pathway , a seven-step metabolic route that is notably absent in animals, making AAAs essential dietary components for humans.[4][5][6][7] This pathway converts central metabolites into chorismate, the common precursor for all three aromatic amino acids.[2][8][9]

The Seven-Step Journey to Chorismate

The shikimate pathway is a testament to metabolic efficiency, channeling intermediates from glycolysis and the pentose phosphate pathway toward the synthesis of complex aromatic structures.[2][6][10]

The key enzymatic steps are as follows:

-

3-deoxy-D-arabino-heptulosonate-7-phosphate (DAHP) synthase: Catalyzes the condensation of phosphoenolpyruvate (PEP) and erythrose-4-phosphate (E4P) to form DAHP.[2][6]

-

3-dehydroquinate (DHQ) synthase: Converts DAHP to 3-dehydroquinate.[4][6]

-

3-dehydroquinate dehydratase: Catalyzes the dehydration of DHQ to 3-dehydroshikimate.[4][6]

-

Shikimate dehydrogenase: Reduces 3-dehydroshikimate to shikimate.[4][6]

-

Shikimate kinase: Phosphorylates shikimate to form shikimate-3-phosphate.[4][6][7]

-

5-enolpyruvylshikimate-3-phosphate (EPSP) synthase: Catalyzes the addition of a second PEP molecule to shikimate-3-phosphate to yield EPSP.[4][6] This enzyme is the target of the widely used herbicide glyphosate.[4]

-

Chorismate synthase: Catalyzes the final step, the elimination of phosphate from EPSP to form chorismate.[4][6][7]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. bioone.org [bioone.org]

- 3. mdpi.com [mdpi.com]

- 4. Shikimate pathway - Wikipedia [en.wikipedia.org]

- 5. wheretofindpeptides.com [wheretofindpeptides.com]

- 6. The shikimate pathway: gateway to metabolic diversity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Nonribosomal Peptide Synthetases Involved in the Production of Medically Relevant Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Bacterial Branched-Chain Amino Acid Biosynthesis: Structures, Mechanisms, and Drugability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. alderbioinsights.co.uk [alderbioinsights.co.uk]

The Biochemical Renaissance of Odd-Chain Fatty Acids and N-Acyl Amino Acid Conjugates

Topic: Biochemical Significance of Odd-Chain Fatty Acids and N-Acyl Amino Acid Conjugates Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary & Terminological Clarification

In the lexicon of lipid biochemistry, the term "odd-chain fatty amino acids" represents a conflation of two distinct but metabolically intersecting classes of biomolecules: Odd-Chain Fatty Acids (OCFAs) and N-Acyl Amino Acids (NA-AAs) .

For decades, OCFAs (primarily C15:0 and C17:0) were dismissed as clinically irrelevant microbial byproducts or mere internal standards for gas chromatography. This view has been overturned. We now recognize OCFAs as active metabolic ligands that drive mitochondrial anaplerosis, modulate membrane fluidity, and exert anti-fibrotic effects. Simultaneously, N-acyl amino acids—fatty acids conjugated to amino acids—have emerged as potent "lipokine" signaling molecules regulated by the enzyme PM20D1, capable of uncoupling mitochondrial respiration.[1]

This guide synthesizes the biochemistry of these odd-chain moieties, their unique metabolic fate via the propionyl-CoA pathway, and their rising status as high-value targets in drug development for NASH, metabolic syndrome, and lipid nanoparticle (LNP) engineering.

Biochemistry of Odd-Chain Fatty Acids (OCFAs)[2][3][4]

The Anaplerotic Advantage

Unlike even-chain fatty acids (e.g., Palmitic acid, C16:0), which degrade exclusively into Acetyl-CoA, OCFAs (Pentadecanoic acid, C15:0; Heptadecanoic acid, C17:0) undergo

This Propionyl-CoA fragment is the critical differentiator. It enters the mitochondria and is carboxylated to Methylmalonyl-CoA, eventually forming Succinyl-CoA . This process is anaplerotic —it replenishes the Tricarboxylic Acid (TCA) cycle intermediates, thereby enhancing mitochondrial flux and ATP production without increasing oxidative stress.

Diagram 1: The Propionyl-CoA Anaplerotic Pathway

The following pathway illustrates the divergence of OCFA metabolism from standard even-chain fatty acid oxidation.

Caption: Metabolic fate of OCFAs. The terminal 3-carbon fragment propionyl-CoA replenishes the TCA cycle at Succinyl-CoA, distinct from the acetyl-CoA entry point.

Membrane Fluidity and Stability

OCFAs possess hybrid physical properties. While they are saturated, their odd-carbon number disrupts the rigid crystalline packing typical of even-chain saturated fatty acids (SFAs).

-

Significance: Incorporation of C15:0 into phospholipid bilayers increases membrane fluidity similarly to polyunsaturated fatty acids (PUFAs) but without the susceptibility to lipid peroxidation. This "Goldilocks" zone—fluid yet stable—is critical for maintaining receptor fidelity in metabolic disease states.

N-Acyl Amino Acids: The "Fatty Amino Acid" Signaling Hub

Recent discoveries have identified a class of lipids where fatty acids are amide-linked to amino acids (e.g., N-oleoyl-phenylalanine). While most research focuses on even-chain conjugates, the enzymatic machinery (PM20D1) accepts odd-chain substrates, creating a vast combinatorial library of bioactive lipids.

The PM20D1 Pathway

The secreted enzyme PM20D1 (Peptidase M20 Domain Containing 1) acts as a bidirectional synthase/hydrolase.[1] It condenses free fatty acids and amino acids into N-acyl amino acids (NA-AAs).

-

Mechanism of Action: NA-AAs act as endogenous mitochondrial uncouplers.[3] They bind to mitochondrial carriers, dissipating the proton gradient as heat (thermogenesis) rather than ATP synthesis. This mimics the action of UCP1 but in a UCP1-independent manner.

Diagram 2: PM20D1 Signaling & Mitochondrial Uncoupling

Caption: PM20D1 catalyzes the formation of N-acyl amino acids, which function as endogenous mitochondrial uncouplers to regulate energy homeostasis.[1][3]

Drug Development Applications

OCFAs as Active Pharmaceutical Ingredients (APIs)

Pentadecanoic acid (C15:0) is currently being investigated as a therapeutic for Non-Alcoholic Steatohepatitis (NASH) and fibrosis.

-

Target: Dual agonist of PPAR-

and PPAR- -

Effect: Inhibition of mTOR and HDAC6 signaling pathways.

-

Outcome: Reduction of myofibroblast proliferation and collagen deposition in liver tissue.[4]

Lipid Nanoparticle (LNP) Engineering

In the formulation of LNPs (e.g., for mRNA delivery), the lipid tail structure dictates endosomal escape and storage stability.

-

Innovation: Incorporating odd-chain tails (C15, C17) into ionizable lipids or helper lipids allows for fine-tuning of the phase transition temperature (

). -

Benefit: Odd-chain lipids can lower the

compared to C16/C18 analogs, enhancing the "fusogenicity" of the LNP with the endosomal membrane without compromising steric stability during storage.

Summary of Therapeutic Targets

| Target Molecule | Mechanism of Action | Clinical Indication | Development Stage |

| C15:0 (Pentadecanoic Acid) | PPAR- | NASH, T2D, Fibrosis | Phase 2/Nutraceutical |

| N-Oleoyl-Phenylalanine | Mitochondrial Uncoupling (PM20D1 axis) | Obesity, T2D | Preclinical |

| Odd-Chain Ionizable Lipids | Endosomal membrane fusion modulation | mRNA Delivery (LNP) | Preclinical/Formulation |

Experimental Protocols

Protocol: Quantification of OCFAs in Plasma via GC-MS

Self-Validating Step: Use of a C13:0 or C19:0 internal standard is mandatory to correct for extraction efficiency, as C15:0 and C17:0 are endogenous analytes.

-

Sample Prep: Aliquot 50

L plasma. Add 10 -

Lipid Extraction: Add 500

L Chloroform:Methanol (2:1). Vortex 1 min. Centrifuge 3000 x g for 5 min. Collect lower organic phase. -

Derivatization (FAMEs): Dry organic phase under

. Add 500 -

Extraction of FAMEs: Add 1 mL Hexane and 1 mL

. Vortex. Centrifuge. Collect upper Hexane layer. -

GC-MS Analysis: Inject 1

L onto a DB-23 column (high polarity for isomer separation).-

Oven Program: 50°C (1 min)

10°C/min to 175°C -

Validation: Monitor m/z 74 (McLafferty rearrangement) and molecular ion peaks (C15:0 methyl ester = m/z 256).

-

Protocol: Measuring PM20D1 Activity (N-Acyl Amino Acid Synthesis)

-

Reagents: Recombinant PM20D1, Oleic Acid (C18:1), Phenylalanine, HEK293 cell media.

-

Reaction: Incubate 100 nM PM20D1 with 100

M Oleic Acid and 100 -

Quenching: Stop reaction with 3 volumes of ice-cold Acetonitrile containing internal standard (N-arachidonoyl-glycine).

-

Analysis: LC-MS/MS (Triple Quadrupole).

-

Mode: Negative Electrospray Ionization (ESI-).

-

Transition: Monitor parent ion

amino acid fragment (e.g., m/z 428

-

References

-

Venn-Watson, S., et al. (2020).[5] Pentadecanoic Acid (C15:0), an Odd-Chain Fatty Acid, Is an Essential Fatty Acid and Potent Regulator of Inflammation and Fibrosis.[6] Scientific Reports.[7] [Link]

-

Long, J. Z., et al. (2016).[1][8] The Secreted Enzyme PM20D1 Regulates Lipidated Amino Acid Uncouplers of Mitochondria. Cell. [Link]

-

Pfeuffer, M., & Jaudszus, A. (2016). Pentadecanoic and Heptadecanoic Acids: Multifaceted Odd-Chain Fatty Acids. Advances in Nutrition. [Link]

-

Spiegelman, B. M. (2020). Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH. eLife. [Link]

-

Venn-Watson, S. (2024).[9] The Cellular Stability Hypothesis: Evidence of Ferroptosis and Accelerated Aging-Associated Diseases as a Consequence of Erythrocyte Pentadecanoic Acid (C15:0) Deficiency. Nutrients. [Link]

Sources

- 1. Cooperative enzymatic control of N-acyl amino acids by PM20D1 and FAAH | eLife [elifesciences.org]

- 2. Molecular and cellular mechanisms of pentadecanoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The secreted enzyme PM20D1 regulates lipidated amino acid uncouplers of mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pentadecanoic acid attenuates thioacetamide-induced liver fibrosis by modulating oxidative stress, inflammation, and ferroptosis pathways in rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. lipidanalytical.com [lipidanalytical.com]

- 6. mdpi.com [mdpi.com]

- 7. dial.uclouvain.be [dial.uclouvain.be]

- 8. A plasma protein network regulates PM20D1 and N-acyl amino acid bioactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

An In-Depth Technical Guide to 13-Aminotridecanoic Acid: From Monomer Synthesis to Nylon 13

This guide provides a comprehensive technical overview of 13-aminotridecanoic acid, a key monomer in the synthesis of the specialty polyamide, Nylon 13. Intended for researchers, scientists, and professionals in drug development and material science, this document details the synthesis of the monomer, its polymerization, and the resulting properties of Nylon 13, grounded in established scientific principles and methodologies.

Introduction: The Significance of 13-Aminotridecanoic Acid and Nylon 13

13-Aminotridecanoic acid is an α,ω-amino acid, a bifunctional molecule containing both an amine (-NH₂) and a carboxylic acid (-COOH) group at opposite ends of a thirteen-carbon aliphatic chain. This unique structure makes it an ideal monomer for the synthesis of Nylon 13 through self-condensation polymerization.

Nylon 13 is a long-chain polyamide known for its excellent thermal stability, low moisture absorption, and good mechanical properties. These characteristics distinguish it from more common short-chain nylons like Nylon 6 and Nylon 6,6, making it a valuable material for specialized applications where dimensional stability in humid environments and high-temperature performance are critical. Such applications include precision-engineered components, specialty filaments, and advanced material composites.

The synthesis of 13-aminotridecanoic acid often begins from renewable resources, particularly erucic acid, a fatty acid found in the oil of plants from the Brassicaceae family, such as rapeseed and mustard. This bio-based origin adds to the appeal of Nylon 13 as a more sustainable alternative to purely petroleum-derived polymers.

Synthesis of the 13-Aminotridecanoic Acid Monomer

The industrial production of 13-aminotridecanoic acid is a multi-step process that typically starts with the oxidative cleavage of erucic acid to produce brassylic acid (tridecanedioic acid). This is followed by a series of reactions to convert one of the carboxylic acid groups into an amine.

From Erucic Acid to Brassylic Acid: Oxidative Ozonolysis

A common and efficient method for the oxidative cleavage of the carbon-carbon double bond in erucic acid is through ozonolysis. This process selectively breaks the double bond, and subsequent oxidative work-up yields two carboxylic acids.

dot

Caption: Oxidative ozonolysis of erucic acid to brassylic acid.

Experimental Protocol: Oxidative Ozonolysis of Erucic Acid

-

Dissolution: Dissolve erucic acid in a suitable solvent, such as acetic acid. The concentration of erucic acid in the reaction mixture can influence the reaction yield.

-

Ozonolysis: Cool the solution and bubble ozone-enriched oxygen through it. The reaction is typically carried out at a low temperature to control the exothermic reaction and prevent unwanted side reactions.

-

Oxidative Work-up: After the ozonolysis is complete, the resulting ozonide intermediate is decomposed under oxidative conditions. This is often achieved by adding hydrogen peroxide, which converts the cleavage products into carboxylic acids.

-

Isolation and Purification: Brassylic acid can be isolated from the reaction mixture by crystallization. The co-product, pelargonic acid, is typically more soluble and remains in the mother liquor. Further purification can be achieved by recrystallization.

Conversion of Brassylic Acid to 13-Aminotridecanoic Acid

The conversion of brassylic acid to 13-aminotridecanoic acid involves the selective transformation of one of the carboxylic acid groups into an amine. A common industrial approach involves the formation of a nitrile intermediate.

dot

Caption: Conversion of brassylic acid to 13-aminotridecanoic acid.

Experimental Protocol: Synthesis from Brassylic Acid

-

Ammonolysis and Nitrile Formation: Brassylic acid is reacted with ammonia at high temperatures. This process, often carried out in the vapor phase over a dehydration catalyst, converts one of the carboxylic acid groups into a nitrile group (-CN), forming 13-oxotridecanenitrile.

-

Catalytic Hydrogenation: The resulting nitrile-acid is then subjected to catalytic hydrogenation. This step reduces the nitrile group to a primary amine (-CH₂-NH₂). Common catalysts for this reaction include Raney nickel or cobalt. The reaction is typically performed in a solvent under high pressure and temperature.

-

Purification: The final product, 13-aminotridecanoic acid, is purified, often by recrystallization from a suitable solvent, to achieve the high purity required for polymerization.

Polymerization of 13-Aminotridecanoic Acid to Nylon 13

Nylon 13 is synthesized through the self-condensation of 13-aminotridecanoic acid. The most common industrial method for this polymerization is melt polycondensation, which involves heating the monomer above its melting point in a controlled environment to drive off water, the byproduct of the amide bond formation.

dot

Caption: Melt polycondensation of 13-aminotridecanoic acid to Nylon 13.

Experimental Protocol: Melt Polycondensation

-

Reactor Charging and Inerting: The high-purity 13-aminotridecanoic acid monomer is charged into a polymerization reactor. The reactor is then thoroughly purged with an inert gas, such as nitrogen, to remove all oxygen, which can cause degradation of the polymer at high temperatures.

-

Prepolymerization: The reactor is heated to a temperature above the melting point of the monomer, typically in the range of 200-230°C. The reaction is held at this temperature under a slow stream of nitrogen to allow for the initial formation of low molecular weight prepolymer and the removal of the bulk of the water of condensation.

-

Polycondensation: The temperature is then gradually increased, and a vacuum is applied to the reactor. This reduction in pressure facilitates the removal of the remaining water vapor, shifting the equilibrium towards the formation of high molecular weight polymer. The final stage of the reaction is often carried out at temperatures between 240°C and 260°C under a high vacuum for several hours.

-

Extrusion and Pelletization: Once the desired molecular weight is achieved, the molten Nylon 13 is extruded from the reactor, cooled, and pelletized for further processing.

The progress of the polymerization can be monitored by measuring the melt viscosity, which is directly related to the molecular weight of the polymer.

Properties of Nylon 13

Nylon 13 possesses a unique combination of properties that make it suitable for demanding applications. The long aliphatic chain between the amide groups is responsible for its low moisture absorption and high flexibility.

Physical and Mechanical Properties

| Property | Typical Value |

| Density | ~1.04 g/cm³ |

| Melting Point (Tm) | ~180 - 190 °C |

| Glass Transition Temp. (Tg) | ~40 - 50 °C |

| Tensile Strength | 40 - 50 MPa |

| Flexural Modulus | 1.0 - 1.5 GPa |

| Water Absorption (24h) | ~0.2 - 0.4 % |

Note: These values are approximate and can vary depending on the specific grade and processing conditions.

Thermal Properties

Nylon 13 exhibits good thermal stability, with a melting point significantly higher than that of many other long-chain polyamides. This allows it to be used in applications where it may be exposed to elevated temperatures.

Chemical Resistance

Like other nylons, Nylon 13 has good resistance to a wide range of chemicals, including oils, greases, and aliphatic and aromatic hydrocarbons. However, it can be attacked by strong acids and oxidizing agents. Its low moisture absorption contributes to its excellent dimensional stability in the presence of humidity.

Applications

The unique properties of Nylon 13 make it a preferred material in several specialized fields:

-

Automotive: Fuel lines, pneumatic tubes, and connectors where low moisture absorption and chemical resistance are crucial.

-

Industrial: High-pressure tubing, flexible pipes, and wire and cable jacketing due to its good mechanical strength and flexibility.

-

Consumer Goods: Filaments for high-quality brushes and specialty textiles.

-

Medical: Due to its potential for biocompatibility and biostability, it is being explored for use in medical devices and drug delivery systems.

Conclusion

13-Aminotridecanoic acid is a valuable monomer that gives rise to Nylon 13, a high-performance polyamide with a desirable set of properties. Its synthesis from renewable resources, coupled with the excellent performance characteristics of the resulting polymer, positions Nylon 13 as an important material for advanced engineering applications. This guide has provided a technical foundation for understanding the synthesis of the monomer and its polymerization, as well as the key properties of Nylon 13 that make it a material of choice for researchers and industry professionals.

References

-

Greene, J. L., Jr., Burks, R. E., Jr., & Wolff, I. A. (1969). 13-Aminotridecanoic Acid from Erucic Acid. Industrial & Engineering Chemistry Product Research and Development, 8(2), 171–175. [Link]

-

Nieschlag, H. J., Rothfus, J. A., & Sohns, V. E. (1977). Nylon-1313 from Brassylic Acid. Industrial & Engineering Chemistry Product Research and Development, 16(1), 101–107. [Link]

-

Samanta, S., He, J., Selvakumar, S., Lattimer, J., Ulven, C., Sibi, M., Bahr, J., & Chisholm, B. J. (2013). Polyamides based on the renewable monomer, 1,13-tridecane diamine II: Synthesis and characterization of nylon 13,6. Polymer, 54(3), 1141-1149. [Link]

-

Toray. (n.d.). AMILAN™ Nylon Resin Technical Information. [Link]

Technical Guide: Synthesis of 13-Aminotridecanoic Acid from Brassylic Acid

[1]

Abstract

This technical guide details the chemical synthesis of 13-aminotridecanoic acid (Nylon-13 monomer) from brassylic acid (tridecanedioic acid). Unlike C11 or C12 polyamides, Nylon-13 exhibits superior moisture resistance and dimensional stability due to its lower amide group density. The synthesis detailed herein utilizes a desymmetrization strategy via mono-esterification, followed by functional group interconversion (acid

Introduction & Retrosynthetic Analysis

Brassylic acid (

Direct reduction of a carboxylic acid to an amine is not chemically feasible in a single step. The most robust pathway involves the Nitrile Route , where the carboxylic acid is converted to a nitrile (via an amide), which is subsequently hydrogenated to the amine.

Retrosynthetic Logic

-

Target: 13-Aminotridecanoic Acid (

amino acid). -

Precursor: 12-Cyanododecanoic Acid Ester (

nitrile ester). -

Intermediate: Methyl 12-Carbamoyldodecanoate (Amide Ester).

-

Starting Material: Brassylic Acid (

diacid).[1][2][3]

Key Challenge: Desymmetrization. Brassylic acid has two identical carboxyl groups. We must selectively functionalize only one to prevent the formation of the diamine (1,13-tridecanediamine).

Figure 1: Retrosynthetic pathway for 13-aminotridecanoic acid.

Detailed Synthetic Protocol

Phase 1: Desymmetrization via Mono-Esterification

The objective is to produce Methyl Hydrogen Brassylate (the half-ester). Statistical esterification is used, followed by rigorous purification.

-

Reagents: Brassylic acid, Methanol (anhydrous),

(catalyst). -

Reaction:

Protocol:

-

Dissolution: Dissolve brassylic acid (1.0 eq) in excess anhydrous methanol (10-20 eq) containing catalytic concentrated sulfuric acid (0.05 eq).

-

Reflux: Heat to reflux for 3-4 hours. The equilibrium will yield a mixture of diester (~25%), monoester (~50%), and unreacted diacid (~25%).

-

Quench: Cool the mixture and neutralize the catalyst with sodium acetate or bicarbonate.

-

Solvent Removal: Evaporate excess methanol under reduced pressure.

-

Separation (Critical):

-

Dissolve the residue in diethyl ether or ethyl acetate.

-

Wash 1: Wash with water to remove salts.

-

Extraction: Extract the organic layer with 5% aqueous

. The Diester remains in the organic layer (discard or recycle). The Monoester and Diacid move to the aqueous phase as carboxylate salts. -

Acidification: Acidify the aqueous phase carefully to pH ~4-5.[1] The Monoester precipitates/oils out preferentially (due to lower solubility than the diacid). Extract with ether.

-

Purification: Distill the crude monoester under high vacuum (approx. 180-190°C at 1-2 mmHg) to obtain pure Methyl Hydrogen Brassylate.

-

Phase 2: Amidation (Formation of Amide-Ester)

Convert the free carboxylic acid of the half-ester to a primary amide.

-

Intermediate: Methyl 12-chlorocarbonyl dodecanoate (Acid Chloride).

-

Product: Methyl 12-carbamoyldodecanoate.

Protocol:

-

Chlorination: Dissolve Methyl Hydrogen Brassylate in dry dichloromethane (DCM). Add Thionyl Chloride (

, 1.2 eq) and a drop of DMF. Reflux for 2 hours until gas evolution ( -

Evaporation: Remove solvent and excess

under vacuum to yield the crude acid chloride. -

Amidation: Dissolve the acid chloride in dry THF or dioxane.

-

Addition: Add the solution dropwise to a saturated solution of Ammonia (gas or aqueous

) at 0°C with vigorous stirring. Note: Use excess ammonia to scavenge the HCl formed. -

Workup: Filter off the ammonium chloride precipitate. Evaporate the solvent. Recrystallize the solid amide-ester from ethanol/water.

Phase 3: Dehydration to Nitrile

Convert the primary amide to a nitrile group.

-

Reagents: Phosphorus Oxychloride (

) or Trifluoroacetic Anhydride (TFAA). -

Product: Methyl 12-cyanododecanoate (

).

Protocol:

-

Reaction: Mix the amide-ester with

(excess) in a reaction flask. -

Heat: Warm to 60-80°C for 1-2 hours. The amide dehydrates to the nitrile.

-

Quench: Pour the reaction mixture carefully onto crushed ice (exothermic hydrolysis of excess

). -

Extraction: Extract with ethyl acetate. Wash with bicarbonate solution to remove phosphoric acid byproducts.

-

Drying: Dry over

and concentrate. -

Characterization: IR spectroscopy should show the disappearance of Amide I/II bands and the appearance of the Nitrile stretch (~2250 cm⁻¹).

Phase 4: Hydrogenation & Hydrolysis

The final transformation reduces the nitrile to a primary amine and hydrolyzes the methyl ester to the acid.

-

Reagents: Hydrogen (

), Raney Nickel (or Cobalt), Methanol, NaOH.

Protocol:

-

Reduction: Place Methyl 12-cyanododecanoate in a high-pressure autoclave.

-

Solvent: Methanol saturated with Ammonia (to prevent secondary amine formation).

-

Catalyst: Raney Nickel (10 wt% loading).

-

Conditions: 50-80 bar

, 100-120°C, 4-6 hours.

-

-

Filtration: Cool and vent the autoclave. Filter off the pyrophoric catalyst carefully (keep wet).

-

Hydrolysis: The product is currently the methyl ester of the amino acid. Add aqueous NaOH (2 eq) to the filtrate and reflux for 2 hours to saponify the ester.

-

Isolation:

-

Acidify the solution with HCl to pH ~6-7 (the isoelectric point).

-

13-Aminotridecanoic acid will precipitate as a white solid.

-

Recrystallize from water or aqueous ethanol.

-

Process Data & Specifications

Reaction Parameters Summary

| Step | Transformation | Key Reagents | Critical Condition | Approx. Yield |

| 1 | Mono-esterification | MeOH, | Statistical control | ~45-50% |

| 2 | Amidation | Anhydrous | >90% | |

| 3 | Dehydration | Temp < 100°C | >85% | |

| 4 | Hydrogenation | ~80% | ||

| Overall | Brassylic | ~30-35% |

Safety Considerations

-

Thionyl Chloride / POCl3: Highly corrosive, releases toxic gases (

, -

Raney Nickel: Pyrophoric when dry. Handle under inert atmosphere or keep wet with solvent.

-

High Pressure Hydrogenation: Requires rated autoclave vessels and blast shielding.

Visualizing the Workflow

Figure 2: Step-by-step reaction workflow for the synthesis of 13-aminotridecanoic acid.

References

-

Greene, J. L., Burks, R. E., & Wolff, I. A. (1969). 13-Aminotridecanoic Acid from Erucic Acid.[4][2] Industrial & Engineering Chemistry Product Research and Development, 8(2), 171-176. Link

-

Nieschlag, H. J., Rothfus, J. A., & Sohns, V. E. (1977). Nylon-1313 from Brassylic Acid. Industrial & Engineering Chemistry Product Research and Development, 16(1), 101–107. Link

-

Samanta, S., et al. (2013). Polyamides based on the renewable monomer, 1,13-tridecane diamine II: Synthesis and characterization of nylon 13,6. Polymer, 54(3), 1141-1149. Link

-

Liu, B., et al. (2018).[1] Process for producing long chain amino acids and dibasic acids. U.S. Patent No. 10,053,416. Washington, DC: U.S. Patent and Trademark Office. Link

Theoretical Studies on 13-Aminotridecanoic Acid Conformation: A Computational Protocol

Executive Summary

13-Aminotridecanoic acid (13-ATDA) is a critical long-chain

This technical guide outlines a rigorous theoretical framework for characterizing the conformational landscape of 13-ATDA. Unlike short-chain amino acids (e.g., glycine), 13-ATDA features a substantial aliphatic spacer (

Molecular Context & Conformational Challenges

The conformational analysis of 13-ATDA is governed by two competing energetic drivers:

-

Head-to-Tail Electrostatics: The interaction between the amine (

) and carboxylic acid ( -

Aliphatic Chain Dynamics: The entropic flexibility of the 12-methylene spacer, which allows for folding (hairpin structures) or extended trans-planar configurations.

The Zwitterionic Switch

In the gas phase, 13-ATDA exists primarily in a neutral canonical form (

Theoretical studies must account for this switch. A vacuum-phase calculation will erroneously predict a neutral structure as the global minimum, whereas the material reality (Nylon-13 synthesis conditions) involves the zwitterion.

The "Odd-Even" Effect

As an odd-numbered

-

Even Chains: Tend to form

-sheet structures with anti-parallel H-bonds. -

Odd Chains (13-ATDA): Often favor the

-form , where amide groups twist out of the polymethylene plane to optimize H-bonding, creating a pseudo-hexagonal lattice.

Computational Methodology (The Protocol)

To accurately model 13-ATDA, a multi-tiered computational approach is required. This protocol moves from low-cost screening to high-level electronic structure theory.

Level of Theory

-

Screening: Molecular Mechanics (MMFF94 or OPLS-AA force fields) to generate initial rotamer libraries.

-

Optimization: DFT using the B3LYP hybrid functional.

-

Basis Set: 6-311++G(d,p) is the recommended standard. The diffuse functions (++) are non-negotiable for describing the anionic carboxylate tail and the lone pair on the amine.

-

Solvation: Polarizable Continuum Model (PCM) or Solvation Model based on Density (SMD) with water (

) to stabilize the zwitterion.

Workflow Visualization

The following diagram illustrates the standard operating procedure for identifying the global minimum conformer.

Caption: Figure 1: Step-by-step computational workflow for determining the global minimum conformation of 13-ATDA, accounting for solvation effects.

Conformational Landscapes & Data Analysis

Key Geometric Parameters

When analyzing the output, three specific torsional regions define the conformation.

| Parameter | Definition | Theoretical Expectation (Crystal/ |

| Backbone Torsion | Trans ( | |

| Amide Twist | Deviations of 10-20^\circ from planarity in odd-nylons. | |

| Terminus Interaction |

Energetics: Neutral vs. Zwitterion

The following table summarizes typical relative energy (

| Phase | Conformer Type | Relative Energy ( | Stability Status |

| Gas Phase | Neutral (Linear) | 0.00 | Global Minimum (Vacuum) |

| Gas Phase | Zwitterion | +18.5 - 22.0 | Unstable (Proton transfer reverts to neutral) |

| Aqueous (PCM) | Neutral | +11.2 | Metastable |

| Aqueous (PCM) | Zwitterion | 0.00 | Global Minimum (Solution) |

Note: The instability of the gas-phase zwitterion is a known artifact of lacking dielectric screening. Do not rely on gas-phase calculations for solid-state predictions.

H-Bonding Topology

In the solid state, 13-ATDA does not exist in isolation. It forms dimers or infinite sheets. Theoretical studies often employ a "supramolecular cluster approach" (e.g., calculating a trimer) to capture these effects.

Caption: Figure 2: Competing H-bond topologies. Solid-state theory favors intermolecular bonds (white dashed), while gas-phase folding favors intramolecular bonds (yellow).

Vibrational Analysis for Validation

Theoretical frequencies must be scaled to match experimental FTIR/Raman data. For B3LYP/6-311++G(d,p), a scaling factor of 0.967 is standard.

Diagnostic Peaks for Conformation:

-

Stretch:

-

Neutral (-COOH):

-

Zwitterion (-COO-):

(Asymmetric stretch). -

Significance: Disappearance of the 1740 peak confirms zwitterionic lattice formation.

-

-

Deformation:

-

Look for bands near

and

-

-

Progressive Bands:

-

The long aliphatic chain (

) exhibits a "wagging" progression in the

-

References

-

Dasgupta, S., Hammond, W. B., & Goddard, W. A. (1996).[1] Crystal Structures and Properties of Nylon Polymers from Theory. Journal of the American Chemical Society.[1] Link

- Foundational text on simulating Nylon l

-

Quarti, C., Milani, A., & Castiglioni, C. (2012).[1] Ab initio calculation of the crystalline structure and IR spectrum of polymers: nylon 6 polymorphs. The Journal of Physical Chemistry B. Link

- Establishes the DFT protocols (B3LYP) and vibrational scaling factors used for polyamide analysis.

-

Nonappa, & Maitra, U. (2008). Modification of the organogelating properties of a series of N-alkyl-n-(1-pyrenyl)alkyl/arylacetamide derivatives. Organic & Biomolecular Chemistry. Link

- Provides context on the self-assembly and folding of long-chain amino acid deriv

-

Cai, Z., et al. (2024). Structure and Formation Mechanism of Iodine Complexes of Nylon Model Compounds as Revealed by X-ray Single-Crystal Structure Analysis and Density Functional Theory. Macromolecules. Link[2]

-

Recent application of DFT to determine chain conformations (trans-zigzag vs gauche) in nylon models.[2]

-

-

RSC Digital Discovery. (2022). Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. Digital Discovery. Link

- Modern approaches to high-throughput conformational screening of amine/acid functionalized chains.

Sources

Spectral characteristics of 13-Aminotridecanoic acid

An In-Depth Technical Guide to the Spectral Characteristics of 13-Aminotridecanoic Acid

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the analytical methodologies used to characterize 13-Aminotridecanoic acid, a long-chain amino acid with potential applications in drug development and materials science.[1][2][][4][5] The following sections detail the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy for the elucidation of its molecular structure and purity. The protocols described herein are designed to be self-validating, ensuring robust and reproducible results for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

13-Aminotridecanoic acid is a bifunctional molecule featuring a C13 aliphatic chain, a terminal primary amine group, and a terminal carboxylic acid group. This structure imparts both hydrophilic and hydrophobic characteristics, making its spectral analysis intriguing.

-

Molecular Formula: C₁₃H₂₇NO₂

-

Molecular Weight: 229.36 g/mol

-

IUPAC Name: 13-aminotridecanoic acid

Caption: Workflow for NMR analysis of 13-Aminotridecanoic acid.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is an excellent tool for identifying the functional groups present in 13-Aminotridecanoic acid. [6]

Predicted FTIR Spectral Data

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3300-3500 | N-H stretch | Primary Amine |

| 3000-2500 | O-H stretch (broad) | Carboxylic Acid |

| 2850-2960 | C-H stretch | Aliphatic |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1640 | N-H bend | Primary Amine |

| ~1470 | C-H bend | Aliphatic |

| ~1300 | C-O stretch | Carboxylic Acid |

| ~920 | O-H bend (out-of-plane) | Carboxylic Acid |

Experimental Protocol for FTIR Spectroscopy

-

Sample Preparation:

-

Solid State (KBr Pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal. This method requires minimal sample preparation.

-

-

Instrument Setup:

-

Use a Fourier-Transform Infrared Spectrometer.

-

Collect a background spectrum of the empty sample compartment or the clean ATR crystal.

-

-

Data Acquisition:

-

Place the sample in the spectrometer and collect the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software automatically subtracts the background spectrum from the sample spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of 13-Aminotridecanoic acid, which aids in confirming its identity. [7]

Predicted Mass Spectrum

-

Molecular Ion Peak (M⁺): m/z = 229

-

[M+H]⁺ (in ESI): m/z = 230

-

Key Fragmentation Pathways:

-

Loss of H₂O (m/z = 211)

-

Loss of COOH (m/z = 184) [8] * Alpha-cleavage adjacent to the amine group, leading to a fragment at m/z = 30.

-

A series of peaks separated by 14 Da, corresponding to the loss of CH₂ groups from the aliphatic chain.

-

Caption: Predicted key fragmentation pathways for 13-Aminotridecanoic acid in ESI-MS.

Experimental Protocol for Mass Spectrometry (LC-MS)

-

Sample Preparation: Prepare a dilute solution of 13-Aminotridecanoic acid (e.g., 1 µg/mL) in a suitable solvent such as a mixture of water and acetonitrile with 0.1% formic acid.

-

Liquid Chromatography (LC) Separation:

-

Use a C18 reverse-phase column.

-

Employ a gradient elution with mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

-

-

Mass Spectrometry (MS) Analysis:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Acquire full scan mass spectra over a range of m/z 50-500.

-

If desired, perform tandem MS (MS/MS) on the precursor ion at m/z 230 to obtain fragmentation data. [9]

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is generally used to study molecules with chromophores (e.g., conjugated systems, aromatic rings). [10][11]13-Aminotridecanoic acid lacks a strong chromophore and is therefore not expected to exhibit significant absorbance in the UV-Vis region (200-800 nm). A weak absorbance may be observed at the lower end of the UV spectrum due to the carbonyl group.

Predicted UV-Vis Spectrum

-

A potential weak n→π* transition for the carbonyl group below 220 nm.

Experimental Protocol for UV-Vis Spectroscopy

-

Sample Preparation: Dissolve a known concentration of 13-Aminotridecanoic acid in a UV-transparent solvent (e.g., water, ethanol).

-

Instrument Setup:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Use a matched pair of quartz cuvettes.

-

-

Data Acquisition:

-

Fill one cuvette with the solvent to be used as a blank.

-

Fill the other cuvette with the sample solution.

-

Scan the absorbance from 800 nm down to 200 nm.

-

Conclusion

The comprehensive spectral characterization of 13-Aminotridecanoic acid requires a multi-technique approach. NMR spectroscopy is indispensable for elucidating the complete molecular structure. FTIR provides rapid confirmation of the key functional groups. Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns. While UV-Vis spectroscopy is of limited utility for this specific molecule, it can be used to assess the presence of any UV-active impurities. The application of these analytical techniques with robust, well-defined protocols is crucial for ensuring the quality and purity of 13-Aminotridecanoic acid in research and development settings.

References

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. [Link]

-

1 H-NMR and 13 C-NMR Spectroscopic Data. ResearchGate. [Link]

-

(A) 1 H-NMR and (B) 13 C-NMR spectra of Peak 1 from Fraction 6 of the.... ResearchGate. [Link]

-

13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi. chemconnections. [Link]

-

Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. Preprints.org. [Link]

-

Supporting Information General All 1H NMR, 13C NMR spectra were recorded using Bruker AC 200, AM 400 WB, Avance II 200 or Avance. The Royal Society of Chemistry. [Link]

-

13-Amino-13-oxotridecanoic acid | C13H25NO3 | CID 85711399. PubChem - NIH. [Link]

-

Tridecanoic acid | C13H26O2 | CID 12530. PubChem. [Link]

-

Changes in the UV/Vis absorption spectrum of 13 (=[12]2 μM) upon.... ResearchGate. [Link]

-

Amino Acid Analysis: an essential technique for the analytical lab. BioPharmaSpec. [Link]

-

Amino acids and its pharmaceutical applications: A mini review. PubMed. [Link]

-

Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Unveiling Amino Acid Analysis: Challenges and Best Practices with Biological Samples. [Link]

-

Amino Acids in the Development of Prodrugs. MDPI. [Link]

-

FTIR spectra of the amide I band for (A) ¹²C = O (non-isotopically.... ResearchGate. [Link]

-

Mass Spectrometry Fragmentation Patterns – HSC Chemistry. Science Ready. [Link]

-

In Situ UV-VIS-NIR Absorption Spectroscopy and Catalysis. PMC - PubMed Central - NIH. [Link]

-

Analytical methods for amino acid determination in organisms. ResearchGate. [Link]

-

(PDF) Polyamide/Poly(Amino Acid) Polymers for Drug Delivery. ResearchGate. [Link]

-

Mass Spectrometry (MS) Fragmentation Patterns (HL) (DP IB Chemistry): Revision Note. [Link]

-

Showing Compound Tridecanoic acid (FDB010409). FooDB. [Link]

-

Amino acid derived biopolymers: Recent advances and biomedical applications. PubMed. [Link]

-

Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. PMC - NIH. [Link]

-

Analytical Techniques for Structural Characterization of Proteins in Solid Pharmaceutical Forms: An Overview. PMC - NIH. [Link]

-

Mascot help: Peptide fragmentation. [Link]

-

NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. [Link]

-

Ch13 - Sample IR spectra. University of Calgary. [Link]

-

Figure S7. Normalized UV-Vis absorption spectra for 13-18 in solid state (KBr) at RT.[Link]

-

FTIR spectrum of pure aminoacetonitrile deposited at 130 K and then recorded at 20 K.[Link]

-

Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract. PubMed Central. [Link]

-

The UV–Vis absorption spectra change for the reduction process of a.... ResearchGate. [Link]

-

IR Absorption Table. [Link]

-

Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. PMC - NIH. [Link]

Sources

- 1. Amino acids and its pharmaceutical applications: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amino Acids in the Development of Prodrugs [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Amino acid derived biopolymers: Recent advances and biomedical applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. IR Absorption Table [webspectra.chem.ucla.edu]

- 7. scienceready.com.au [scienceready.com.au]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In Situ UV-VIS-NIR Absorption Spectroscopy and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In Vitro Bioactivities of the Momordica balsamina Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Decanoic acid(334-48-5) 13C NMR spectrum [chemicalbook.com]

Solubility of 13-Aminotridecanoic acid in different solvents

Executive Summary

13-Aminotridecanoic acid (13-ATA) is a rare, long-chain

This guide addresses the solubility challenges inherent to 13-ATA. For researchers and process engineers, the critical insight is that 13-ATA behaves less like a lipid and more like a high-melting salt . Its solubility is not driven by simple "like-dissolves-like" lipophilicity, but by the disruption of intermolecular electrostatic bonds between the ammonium (

Physicochemical Profile & Solubility Mechanics[1]

To master the solubility of 13-ATA, one must understand the "Tug-of-War" within the molecule.

| Feature | Chemical Basis | Impact on Solubility |

| Hydrophobic Domain | Promotes solubility in non-polar solvents; resists water.[1] | |

| Ionic Domain | Creates strong electrostatic crystal lattice; resists non-polar solvents.[1] | |

| Net Result | Amphiphilic Solid | Insoluble in almost everything at neutral pH and ambient temperature.[1] |

The Lattice Energy Barrier

At neutral pH, 13-ATA exists as a zwitterion. The electrostatic attraction between the head and tail of adjacent molecules creates a high-energy crystal lattice.

-

Melting Point: ~175°C (Compare to Tridecanoic Acid: ~41°C).[1]

-

Implication: To dissolve 13-ATA, the solvent must overcome this lattice energy. Simple organic solvents (Hexane, DCM) cannot break these ionic bonds. Water cannot solvate the massive hydrophobic chain.

Solubility Landscape: Solvent Compatibility Matrix

The following data summarizes the solubility behavior of 13-ATA across standard laboratory solvent classes.

Table 1: Solubility Profile of 13-Aminotridecanoic Acid[1][2]

| Solvent Class | Representative Solvents | Solubility Status | Mechanism / Notes |

| Aqueous (Neutral) | Water, PBS (pH 7.[1]4) | Insoluble | The hydrophobic |

| Aqueous (Acidic) | 1M HCl, Acetic Acid | Soluble | Protonation of |

| Aqueous (Basic) | 1M NaOH, KOH | Soluble | Deprotonation of |

| Polar Aprotic | DMSO, DMF, NMP | Soluble (Warm) | High dielectric constant disrupts ionic bonds; organic nature solvates the chain.[1] |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble | Soluble only at reflux or with acid catalysis.[1] Poor solubility at RT. |

| Non-Polar | Hexane, Toluene, DCM | Insoluble | Cannot solvate the ionic head groups.[1] |

| Fluorinated | HFIP (Hexafluoroisopropanol) | Highly Soluble | Standard solvent for polyamides/nylons; breaks H-bonds effectively.[1] |

Experimental Protocols (Self-Validating)

Protocol A: pH-Switch Dissolution (Purification Strategy)

This protocol validates the zwitterionic nature of the molecule and is the primary method for purification/recrystallization.

-

Suspension: Suspend 1.0 g of crude 13-ATA in 20 mL of Deionized Water. Note that the solid floats/clumps (hydrophobic effect).

-

Acidification: Slowly add 6M HCl dropwise while stirring.

-

Observation: The solid will dissolve as the pH drops below ~2.0. The solution becomes clear (formation of the hydrochloride salt).

-

-

Filtration: Filter the acidic solution to remove non-amine impurities (e.g., fatty acids which remain insoluble in water).

-

Neutralization (Precipitation): Slowly add 6M NaOH to the filtrate until pH reaches the isoelectric point (approx pH 6.5–7.5).

-

Observation: Massive precipitation of white, flocculent solid occurs immediately.

-

-

Recovery: Filter the precipitate and wash with cold water.

Protocol B: High-Temperature Alcohol Recrystallization

Used for obtaining high-purity crystals for analysis.[1]

-

Solvent Choice: Use n-Butanol or Ethanol/Water (80:20) .[1]

-

Dissolution: Heat solvent to reflux (boiling).[1] Add 13-ATA until saturation is reached.

-

Note: Solubility is significantly higher in hot alcohols than cold due to the increased kinetic energy disrupting the lattice.

-

-

Cooling: Allow to cool slowly to Room Temperature (RT), then to 4°C.

-

Yield: Shiny, plate-like crystals should form.

Visualization: Solubility Decision Logic

The following diagram illustrates the logical workflow for selecting a solvent system based on the intended application (Synthesis, Analysis, or Purification).

Figure 1: Decision tree for solvent selection based on processing requirements.[1] Green nodes indicate successful dissolution states; Red nodes indicate precipitation or high-energy states.[1]

Critical Application Notes

For Nylon-13 Synthesis

When using 13-ATA to synthesize Nylon-13, solubility is often bypassed in favor of melt polymerization .[1]

-

Process: The monomer is heated above its melting point (175°C) under an inert atmosphere.

-

Caution: Ensure the monomer is strictly dry. Water acts as a chain terminator or can cause hydrolysis at high temperatures.

For Analytical Chromatography (HPLC)

Do not attempt to dissolve 13-ATA in pure Acetonitrile or Methanol for injection.[1]

-

Recommended Mobile Phase: Use a buffer containing 0.1% Trifluoroacetic acid (TFA) or Formic Acid.[1] The acid ensures the amine is protonated, improving solubility and peak shape on C18 columns.

References

-

PubChem. (n.d.).[1][2] 13-Amino-13-oxotridecanoic acid (Compound Summary). National Library of Medicine. Retrieved January 31, 2026, from [Link]]

-

Greene, J. L., Burks, R. E., & Wolff, I. A. (1969).[3] 13-Aminotridecanoic Acid from Erucic Acid.[1][4] Industrial & Engineering Chemistry Product Research and Development, 8(2), 171–176. [Link]1]

-

University of Rhode Island. (n.d.).[1] The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved January 31, 2026, from [Link]]

Sources

Biological role of ω-amino acids

An In-depth Technical Guide to the Biological Roles of ω-Amino Acids

Executive Summary

ω-Amino acids, structurally distinct from their proteinogenic α-amino acid counterparts, are a class of non-proteinogenic amino acids that serve as critical signaling molecules, metabolic intermediates, and therapeutic targets. Characterized by the position of the amino group on a carbon atom other than the alpha-carbon, these molecules exhibit diverse and vital biological functions. This guide provides a comprehensive exploration of the core biological roles of key ω-amino acids, including γ-aminobutyric acid (GABA), β-alanine, taurine, and β-aminoisobutyric acid (BAIBA). We will delve into their synthesis, metabolism, and mechanisms of action, highlighting their significance in neurotransmission, muscle physiology, metabolic regulation, and cellular protection. Furthermore, this document examines the pharmacological relevance of ω-amino acid structures, exemplified by the gabapentinoid class of drugs, and provides detailed methodologies for their analysis, equipping researchers and drug development professionals with the foundational knowledge and practical insights required for advancing this field.

Introduction to ω-Amino Acids: A Structural Paradigm Shift

Amino acids are the fundamental building blocks of proteins and play essential roles in a vast array of biological processes.[1][2][3] While the 22 proteinogenic α-amino acids are central to protein synthesis, a diverse group of non-proteinogenic amino acids performs critical functions outside of this paradigm.[4] Among the most significant are the ω-amino acids, defined by the location of the amino group on the carbon backbone. Unlike α-amino acids where the amino group is attached to the carbon adjacent to the carboxyl group (the α-carbon), in ω-amino acids, it is located at the β-, γ-, or a more distal position.[4]

This seemingly subtle structural difference precludes their incorporation into proteins via ribosomal synthesis but endows them with unique chemical properties and biological functions.[4] They act not as structural components of large proteins, but as specialized signaling molecules, metabolic precursors, and regulators of cellular homeostasis. This guide will explore the multifaceted roles of these compounds, from the synaptic cleft to the muscle fiber.

Key ω-Amino Acids and Their Core Functions

γ-Aminobutyric Acid (GABA): The Principal Inhibitory Neurotransmitter

γ-Aminobutyric acid (GABA) is the chief inhibitory neurotransmitter in the mature mammalian central nervous system (CNS), playing a fundamental role in reducing neuronal excitability.[5][6] Its function is essential for maintaining the balance between neuronal excitation and inhibition, and dysregulation of the GABAergic system is implicated in numerous neurological and psychiatric disorders, including epilepsy and anxiety.[5]

GABA is primarily synthesized from glutamate, the brain's main excitatory neurotransmitter, in a single decarboxylation step catalyzed by the enzyme glutamate decarboxylase (GAD).[5][6][7] This conversion is a critical control point; it turns an excitatory signal into an inhibitory one, ensuring neural stability.[5] Once synthesized, GABA is packaged into synaptic vesicles and released into the synaptic cleft upon the arrival of an action potential.[5][7] After acting on its receptors, GABA is cleared from the synapse by GABA transporters (GATs) and is metabolized by GABA transaminase.[6][7]

GABA exerts its inhibitory effects by binding to two main classes of receptors on the postsynaptic neuron: GABA-A and GABA-B.[5][8]

-

GABA-A Receptors: These are ionotropic receptors that form a chloride ion channel.[5] When GABA binds, the channel opens, allowing negatively charged chloride ions (Cl-) to flow into the neuron.[5][8] This influx of negative charge hyperpolarizes the cell, making it less likely to fire an action potential. This is the mechanism behind fast synaptic inhibition.[5]

-

GABA-B Receptors: These are metabotropic G-protein coupled receptors.[5] Their activation leads to downstream effects, including the opening of potassium channels, which allows positive potassium ions (K+) to exit the cell, also resulting in hyperpolarization and reduced neuronal excitability.[5][8]

β-Alanine: The Carnosine Precursor

β-Alanine is a naturally occurring beta-amino acid where the amino group is attached to the β-carbon.[9] Unlike its α-alanine counterpart, it is not used in the synthesis of major proteins or enzymes.[9] Its primary and most well-understood role is as the rate-limiting precursor to the dipeptide carnosine (β-alanyl-L-histidine).[9]

Carnosine is found in high concentrations in skeletal muscle and acts as a crucial intracellular pH buffer.[9][10] During high-intensity exercise, the production of lactic acid leads to a drop in muscle pH, which contributes to fatigue.[11] Carnosine, with a pKa of 6.83, is ideally suited to buffer the hydrogen ions produced during this process, thereby delaying the onset of neuromuscular fatigue.[9] Supplementation with β-alanine has been shown to increase muscle carnosine concentrations, leading to improved performance in high-intensity activities lasting from 30 seconds to 10 minutes.[9][10]

Taurine: The Multi-functional Aminosulfonic Acid

Taurine (2-aminoethanesulfonic acid) is one of the most abundant amino acids in the body, though it is technically an aminosulfonic acid rather than a carboxylic acid.[12][13] It is considered a semi-essential amino acid because while adults can synthesize it from methionine and cysteine, newborns have a limited capacity and rely on dietary sources.[14][15] Taurine is not incorporated into proteins but plays a wide variety of cytoprotective roles.[16]

Key biological functions of taurine include:

-

Cell Volume Regulation: Taurine is a major organic osmolyte, helping to regulate cell volume and protect against osmotic stress.[14][15][16]

-

Bile Salt Conjugation: It is conjugated with bile acids in the liver to form bile salts, which are essential for the digestion and absorption of lipids.[15][16]

-

Antioxidant Defense: Taurine helps to detoxify harmful substances and acts as an antioxidant, protecting cells from oxidative damage.[13][15]

-

Neuromodulation: In the CNS, taurine has neuromodulatory roles and can act as an agonist at GABA and glycine receptors, contributing to cytoprotection against excitotoxicity.[12][13][16]

-

Calcium Homeostasis: It plays a role in modulating intracellular free calcium concentrations.[16]

β-Aminoisobutyric Acid (BAIBA): The Exercise Myokine

β-Aminoisobutyric acid (BAIBA) is a non-protein amino acid secreted by skeletal muscle in response to exercise.[17][18] It is a catabolic product of the amino acid valine and the pyrimidine base thymine.[19] BAIBA has emerged as a significant signaling metabolite, or "myokine," that mediates some of the systemic health benefits of physical activity.[17][18]

The primary metabolic roles of BAIBA include:

-

Adipose Tissue Browning: BAIBA stimulates the "browning" of white adipose tissue, inducing a beige phenotype characterized by increased expression of genes involved in fatty acid oxidation and thermogenesis.[18] This enhances energy expenditure.

-

Improved Insulin Sensitivity: Studies have shown that BAIBA can improve insulin sensitivity and protect against high-fat diet-induced obesity in animal models.[17][20]

-

Metabolic Regulation: Its effects are mediated through the activation of key metabolic regulators like AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PGC-1α).[17]

Pharmacological Significance and Drug Development

The unique structures and biological roles of ω-amino acids make them and their analogs valuable targets for drug development. The GABAergic system, in particular, has been a fruitful area for therapeutic intervention.

Case Study: The Gabapentinoids (Gabapentin & Pregabalin)

Gabapentin and pregabalin, collectively known as gabapentinoids, are drugs structurally derived from GABA.[21] They were initially developed as anti-seizure medications but are now widely prescribed as first-line treatments for neuropathic pain.[22][23]

Despite their structural similarity to GABA, a critical point of understanding is that gabapentinoids do not bind to GABA receptors and have no direct GABAergic activity.[21] Their primary mechanism of action involves binding with high affinity to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs) on presynaptic neurons.[21][24]

This binding action leads to several downstream effects:

-

Reduced Calcium Influx: It reduces the influx of calcium into presynaptic nerve terminals.[21]

-

Decreased Neurotransmitter Release: The reduction in calcium influx subsequently decreases the release of excitatory neurotransmitters such as glutamate and substance P.[21]

-

Inhibition of Synaptogenesis: Gabapentinoids can also block the binding of thrombospondin from astrocytes to the α2δ-1 subunit, a process that inhibits the formation of new excitatory synapses.[22][23][25]

This multi-faceted mechanism effectively dampens hyperexcitability in neuronal circuits, which is a hallmark of conditions like neuropathic pain and epilepsy.[21][24]

Sources

- 1. news-medical.net [news-medical.net]

- 2. rose-hulman.edu [rose-hulman.edu]

- 3. Amino acid disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amino acid - Wikipedia [en.wikipedia.org]

- 5. What is the mechanism of Gamma-Aminobutyric Acid? [synapse.patsnap.com]

- 6. GABA - Wikipedia [en.wikipedia.org]

- 7. Physiology, GABA - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. β-Alanine - Wikipedia [en.wikipedia.org]

- 10. fiveable.me [fiveable.me]

- 11. Beta-alanine: Uses and Risks [webmd.com]

- 12. Taurine Biosynthesis by Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Physiological role of taurine--from organism to organelle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. academy.miloa.eu [academy.miloa.eu]

- 16. Review: Taurine: A “very essential” amino acid - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. L-β-aminoisobutyric acid (L-BAIBA) in combination with voluntary wheel running exercise enhances musculoskeletal properties in middle-age male mice | Aging [aging-us.com]

- 19. Signaling metabolite β-aminoisobutyric acid as a metabolic regulator, biomarker, and potential exercise pill - PMC [pmc.ncbi.nlm.nih.gov]

- 20. semanticscholar.org [semanticscholar.org]

- 21. psychscenehub.com [psychscenehub.com]

- 22. appn.org.uk [appn.org.uk]

- 23. Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Analgesic mechanisms of gabapentinoids and effects in experimental pain models: a narrative review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

Methodological & Application

Synthesis and characterization of nylon 13,6

Executive Summary

This guide details the synthesis and characterization of Nylon 13,6 , a bio-sourced "odd-even" polyamide derived from 1,13-tridecanediamine (TDA) and adipic acid (AA) . Unlike conventional nylons (PA 6,6), Nylon 13,6 exhibits superior dimensional stability and significantly reduced moisture absorption due to its lower amide group density, while maintaining rapid crystallization kinetics often lacking in other long-chain nylons.[1] This protocol utilizes a two-stage melt polycondensation method via a precise "Nylon Salt" intermediate to ensure strict stoichiometric balance—a critical factor for achieving high molecular weight.

Scientific Rationale & Mechanism

The "Odd-Even" Effect and Bio-Sourcing

Nylon 13,6 is unique because its diamine segment (C13) is derived from erucic acid (found in rapeseed/crambe oil), making it a high-value renewable polymer.

-

Odd-Even Structure: The "13" (odd) and "6" (even) carbon counts disrupt the standard hydrogen bonding sheets found in Nylon 6,6. However, Nylon 13,6 surprisingly adopts an

-like pseudohexagonal crystal structure rather than the -

Hydrophobicity: The long methylene segments (

) dilute the hydrophilic amide linkages (

Reaction Pathway

The synthesis proceeds via a step-growth condensation. To prevent the loss of the volatile diamine and ensure 1:1 stoichiometry, we first isolate the Nylon 13,6 Salt .

Chemical Equation:

Experimental Workflow Visualization

The following diagram outlines the critical path from raw material preparation to final polymer characterization.

Figure 1: Strategic workflow for Nylon 13,6 synthesis ensuring stoichiometric balance via salt isolation.

Detailed Protocols

Protocol A: Preparation of Nylon 13,6 Salt

Objective: To create a perfectly balanced 1:1 molar complex of diamine and diacid. Direct mixing in the melt often leads to amine volatilization and low molecular weight.

Materials:

-

1,13-Tridecanediamine (TDA) (Purity >98%)

-

Adipic Acid (AA) (Purity >99.5%)

-

Solvent: Ethanol (95%) or Deionized Water

Step-by-Step:

-

Dissolution: Dissolve 10.0 g of Adipic Acid in 80 mL of warm ethanol (50°C). Separately, dissolve equimolar TDA (approx. 14.66 g) in 50 mL ethanol.

-

Mixing: Slowly add the diamine solution to the acid solution under stirring. The reaction is exothermic; maintain temperature <60°C to prevent premature oligomerization.

-

Precipitation: Upon cooling to room temperature, the Nylon 13,6 salt will precipitate as a white powder. If using water, adding excess acetone can force precipitation.

-

Filtration & Drying: Vacuum filter the salt. Wash 3x with cold acetone. Dry in a vacuum oven at 50°C for 12 hours.

-

Validation: Measure the melting point of the salt. It should be distinct and sharp (typically ~160–170°C, distinct from the polymer Tm).

Protocol B: Two-Stage Melt Polycondensation

Objective: To convert the salt into high molecular weight polymer while managing viscosity and thermal degradation.

Equipment:

-

Stainless steel autoclave or heavy-walled glass reactor with mechanical stirring (helical ribbon impeller preferred).

-

Nitrogen/Argon line.

-

High-vacuum pump (<1 mmHg).

Step-by-Step:

-

Stage 1 - Oligomerization (Pressurized/Closed):

-

Load the dried Nylon 13,6 salt into the reactor. Purge with

three times to remove oxygen (critical to prevent yellowing). -

Seal the reactor. Heat to 210°C .

-

Hold for 60 minutes. The internal pressure will rise due to water vapor generation. This "pressure cook" phase prevents the diamine from escaping while fixing it into non-volatile oligomers.

-

-

Stage 2 - Polycondensation (Vacuum):

-

Raise temperature to 250°C (approx. 40°C above the polymer Tm of 206°C).

-

Slowly apply vacuum over 20 minutes to prevent foaming. Target pressure: <100 Pa (<0.75 mmHg) .

-

Maintain vacuum and stirring for 2–3 hours. The torque on the stirrer will increase significantly, indicating molecular weight build-up.

-

-

Termination:

-

Break vacuum with

. Extrude the polymer melt into a water bath. Pelletize immediately.

-

Characterization & Expected Data

Thermal Properties (DSC)

Instrument: Differential Scanning Calorimeter.[1][2] Heat/Cool/Heat cycle at 10°C/min.

| Parameter | Value (Approx.) | Note |

| Melting Point ( | 206°C | Lower than PA6,6 (260°C) due to lower H-bond density. |

| Glass Transition ( | 60°C | Comparable to PA6, providing good room-temp toughness. |

| Crystallization Temp ( | 185–191°C | Key Feature: Very narrow supercooling window ( |

Spectroscopy (FTIR & NMR)

-

FTIR: Look for Amide I (1635 cm⁻¹, C=O stretch) and Amide II (1540 cm⁻¹, N-H bend). The ratio of Methylene (

, 2920 cm⁻¹) to Amide peaks will be significantly higher than in Nylon 6, confirming the long aliphatic chain. -

1H NMR (TFA-d):

-

2.5 ppm:

-

3.3 ppm:

- 1.3 ppm: Large multiplet for the central bulk methylene protons of the C13 chain.

-

2.5 ppm:

Moisture Absorption

Protocol: ASTM D570, immersion in water at 23°C for 24h.

-

Nylon 13,6: ~0.8 – 1.2% wt gain.

-

Nylon 6,6: ~8.0% wt gain.

-

Significance: Nylon 13,6 retains mechanical stiffness in humid environments where PA6/66 fails.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Yellow/Brown Polymer | Oxidative degradation | Ensure rigorous |

| Low Viscosity (Brittle) | Low Molecular Weight | Insufficient vacuum during Stage 2; Stoichiometric imbalance (loss of diamine). Use Salt method strictly. |

| Insoluble Gel Particles | Crosslinking | Reaction temp too high (>270°C) causing thermal decomposition; reduce Stage 2 temp. |

References

-

Cui, X., et al. (2013). "Polyamides based on the renewable monomer, 1,13-tridecane diamine II: ." Polymer, 54(1), 31-38.

-

(Verified via OSTI/ScienceDirect context)

-

-

Carothers, W. H. (1929). "Studies on Polymerization and Ring Formation.[2] I. An Introduction to the General Theory of Condensation Polymers." Journal of the American Chemical Society.[2][3]

-

Dasgupta, S., et al. (1996). "Crystal Structures and Properties of Nylon Polymers from Theory."[3] Journal of the American Chemical Society.[2][3]

-

USDA Agricultural Research Service. "Bio-based Polyamides from Fatty Acids.

(Note: Specific property values cited in Section 5 are derived from the experimental work of Cui et al. (Ref 1), which is the authoritative primary literature for this specific polyamide 13,6 composition.)

Sources

Application Notes and Protocols for Self-Assembled Monolayers of 13-Aminotridecanoic Acid

Introduction: The Strategic Advantage of 13-Aminotridecanoic Acid in Surface Engineering

In the landscape of nanotechnology and biomaterials, the ability to precisely control the chemistry of surfaces at the molecular level is paramount. Self-assembled monolayers (SAMs) represent a cornerstone technology in this endeavor, providing a versatile platform for tailoring surface properties.[1] Among the diverse palette of molecules available for SAM formation, bifunctional long-chain molecules are of particular interest due to their capacity to present specific chemical functionalities to the external environment while maintaining a robust, organized structure anchored to a substrate.

13-Aminotridecanoic acid is an exemplar of such a molecule, possessing a thirteen-carbon aliphatic chain that confers a high degree of van der Waals force-driven organization. This long backbone ensures the formation of densely packed and well-ordered monolayers.[2] Crucially, it is bifunctional, featuring a terminal carboxylic acid group (-COOH) and a terminal primary amine group (-NH2). This unique structure allows for selective attachment to different types of substrates and exposes a reactive functional group for subsequent molecular immobilization, making it an invaluable tool for researchers, scientists, and drug development professionals.

This guide provides an in-depth technical overview and field-proven protocols for the application of 13-aminotridecanoic acid in the formation of SAMs on gold and silicon oxide surfaces. We will delve into the causality behind experimental choices, provide self-validating characterization protocols, and explore key applications, particularly in the realm of biosensor development.

Molecular Profile: 13-Aminotridecanoic Acid

A thorough understanding of the molecular building block is critical for its effective application. The key properties of 13-aminotridecanoic acid are summarized below.

| Property | Value | Reference |

| CAS Number | 17437-19-3 | [3] |

| Molecular Formula | C₁₃H₂₇NO₂ | [3] |

| Molecular Weight | 229.36 g/mol | [3] |

| Structure | HOOC-(CH₂)₁₂-NH₂ | N/A |

The zwitterionic nature of 13-aminotridecanoic acid, arising from its acidic and basic terminal groups, plays a significant role in its solubility and self-assembly behavior. The pH of the deposition solution can influence the protonation state of these groups, which in turn affects their interaction with the substrate and the packing of the monolayer.

Mechanism of Self-Assembly: A Tale of Two Ends

The formation of a 13-aminotridecanoic acid SAM is a spontaneous process driven by the chemical affinity of one of its terminal groups for a specific substrate.[4] The long alkyl chain then aligns to maximize van der Waals interactions, leading to a highly ordered, quasi-crystalline monolayer. The choice of substrate dictates which end of the molecule acts as the anchor and which is exposed to the interface.

-

On Gold Surfaces: The carboxylic acid group has a strong affinity for gold, forming a carboxylate-gold bond. This leaves the amine groups pointing away from the surface, creating a primary amine-terminated SAM.

-

On Silicon Oxide and Other Metal Oxide Surfaces: The amine group preferentially interacts with hydroxylated surfaces like silicon oxide, anchoring the molecule. This results in a carboxylic acid-terminated SAM.[4]

This ability to control the exposed functionality simply by choosing the substrate is a powerful feature of 13-aminotridecanoic acid.

Experimental Protocols: From Substrate Preparation to Monolayer Characterization

The formation of a high-quality, well-ordered SAM is critically dependent on meticulous experimental technique. The following protocols provide a comprehensive guide for the preparation and validation of 13-aminotridecanoic acid SAMs.

Part 1: Substrate Preparation - The Foundation of a Perfect Monolayer

A pristine substrate surface is non-negotiable for the formation of a defect-free SAM. The cleaning protocol must be tailored to the substrate material.

Protocol 1A: Cleaning of Gold Substrates

-

Solvent Degreasing: Sonicate the gold-coated substrates in a sequence of high-purity solvents, for example, acetone, followed by ethanol, for 10-15 minutes each to remove organic contaminants.

-